DS44960156
Overview
Description
DS44960156 is a novel isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), an enzyme that plays a crucial role in one-carbon metabolism within human mitochondria . The compound features a tricyclic coumarin scaffold and was initially discovered through high-throughput screening and subsequently optimized using structure-based drug design . This compound is highly selective for MTHFD2 over methylenetetrahydrofolate dehydrogenase 1 (MTHFD1), making it a promising candidate for cancer treatment .
Mechanism of Action
Target of Action
DS44960156, also known as 4-(5-oxo-1,5-dihydro-2H-1benzopyrano[3,4-c]pyridine-3(4H)-carbonyl)benzoic acid, is a selective inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a major enzyme involved in mitochondrial folate one-carbon metabolism . MTHFD2 is essential for cancer proliferation and may play a significant role in tumor formation and progression .
Mode of Action
This compound interacts with MTHFD2, abolishing its catalytic function . This interaction results in the inhibition of the enzyme’s bifunctional dehydrogenase and cyclohydrolase activities, which are crucial for cancer proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial folate one-carbon metabolism, specifically the process of serine-dependent one-carbon metabolism . The inhibition of MTHFD2 by this compound disrupts this pathway, leading to downstream effects such as tumor cell death, especially under conditions of glutamine starvation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of cancer proliferation. By inhibiting MTHFD2, this compound impairs aggressive phenotypes and induces cell death in multiple cancers .
Action Environment
It’s worth noting that the effectiveness of this compound may be particularly pronounced under conditions of glutamine starvation, a state that can occur in the tumor microenvironment .
Preparation Methods
The synthesis of DS44960156 involves a multi-step process starting with the formation of the tricyclic coumarin scaffold . The compound was initially discovered via high-throughput screening, followed by optimization using structure-based drug design . The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain . Industrial production methods would likely involve large-scale synthesis using similar routes, with optimization for yield and purity.
Chemical Reactions Analysis
DS44960156 primarily functions as an inhibitor of MTHFD2 and does not undergo significant chemical reactions under physiological conditions . its interaction with MTHFD2 involves binding to the enzyme’s active site, thereby inhibiting its catalytic function . The compound’s selectivity for MTHFD2 over MTHFD1 is due to its unique binding affinity, which is more than 18-fold higher for MTHFD2 .
Scientific Research Applications
DS44960156 has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In cancer research, it has been shown to inhibit the proliferation of glioblastoma cells by targeting MTHFD2, which is essential for cancer cell survival and proliferation . The compound’s high selectivity and efficacy make it a valuable tool for studying one-carbon metabolism and its role in cancer . Additionally, this compound can be used in drug development as a lead compound for designing new MTHFD2 inhibitors .
Comparison with Similar Compounds
DS44960156 is unique in its high selectivity for MTHFD2 over MTHFD1, with an IC50 value of 1.6 micromolar for MTHFD2 and greater than 30 micromolar for MTHFD1 . Similar compounds include LY345899, a folate analog inhibitor of MTHFD2, which also targets one-carbon metabolism but with less selectivity . Another compound, referred to as “Compound 1,” has a higher IC50 value and molecular weight compared to this compound . The uniqueness of this compound lies in its tricyclic coumarin scaffold and its unprecedented selectivity for MTHFD2, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
4-(5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-18(12-5-7-13(8-6-12)19(23)24)21-10-9-14-15-3-1-2-4-17(15)26-20(25)16(14)11-21/h1-8H,9-11H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUKTNZACAKVRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3OC2=O)C(=O)C4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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